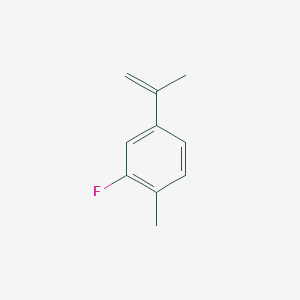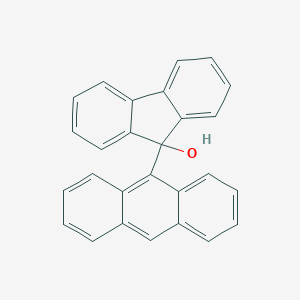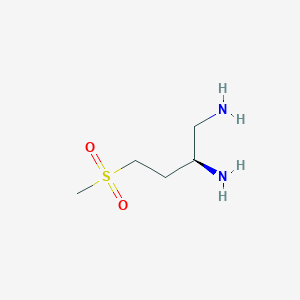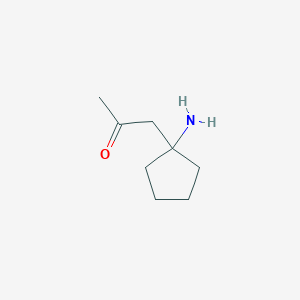
trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group and the carboxylic acid group with a tert-butoxycarbonyl (Boc) group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed to remove protective groups like Cbz and Boc.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, deprotection reactions yield the free amino and carboxylic acid groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of protein interactions and enzyme mechanisms .
Medicine: Although not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action for trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is not well-documented. its role as a building block in chemical synthesis suggests that it interacts with various molecular targets and pathways depending on the context of its use.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(3S,4R)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1 |
Clave InChI |
VPZVIGMHFDMXRW-QWRGUYRKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
SMILES canónico |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)

![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)





![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)




